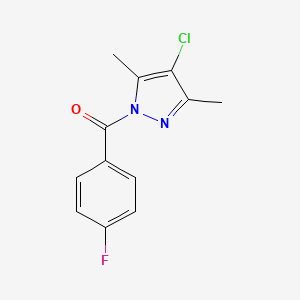

![molecular formula C19H22N6O B5541082 4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5541082.png)

4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide involves complex chemical reactions that are crucial for its bioactivity. Various synthetic routes have been explored to optimize yield and selectivity. A notable synthesis involves the condensation of carboxamide with aromatic aldehydes in the presence of iodine, leading to pyrazolopyrimidines derivatives which exhibit potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide has been characterized using various spectroscopic techniques. Structural elucidation is crucial for understanding its interaction with biological targets. Studies involving X-ray crystallography have provided detailed insights into its molecular geometry, contributing to the design of analogs with improved biological activity (Wu et al., 2005).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, reflecting its reactive nature and potential for derivatization. Its chemical behavior is essential for the modification and optimization of its biological properties. For instance, its reactivity towards different reagents under varying conditions has led to the synthesis of diverse derivatives with significant pharmacological activities (Al-Omran & El-Khair, 2005).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Anticancer and Anti-Inflammatory Applications : Research has demonstrated the synthesis of novel pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities. These derivatives have been evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, indicating their potential as therapeutic agents for cancer and inflammation-related conditions (Rahmouni et al., 2016).

Antiviral Activities : Another study focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which demonstrated significant anti-influenza A virus activities, specifically against the H5N1 subtype. This suggests their potential use in developing antiviral therapies (Hebishy et al., 2020).

Antimicrobial and Insecticidal Properties : Compounds synthesized from pyrimidine linked pyrazole heterocyclics have shown to possess both insecticidal and antibacterial potential, indicating their application in agricultural pest control and antimicrobial drug development (Deohate & Palaspagar, 2020).

Structural and Chemical Characterization

Heterocyclic Synthesis : The research has also delved into the synthesis of various heterocyclic compounds derived from pyrazolo[3,4-d]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These studies contribute to the understanding of the structural diversity and potential chemical functionalities of these compounds, laying the groundwork for further exploration of their biological activities and applications (Mohareb et al., 2004).

Antitumor Agents : Another notable area of research includes the development of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as antitumor agents. These studies highlight the therapeutic potential of these compounds in cancer treatment, focusing on their synthesis, characterization, and evaluation against various cancer cell lines (Nassar et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound could include further studies on its synthesis and properties, as well as investigations into its potential uses in pharmaceuticals or other applications . Given the importance of heterocyclic compounds in medicinal chemistry, it is likely that there will be ongoing interest in compounds of this type .

Propriétés

IUPAC Name |

4-ethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-3-15-5-7-16(8-6-15)19(26)21-11-10-20-17-13-18(24-14(2)23-17)25-12-4-9-22-25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,26)(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXBSZDCPNBFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)

![N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5541030.png)

![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)

![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)

![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)

![(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)

![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)

![N-1-naphthyl-2-{[1-(4-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5541072.png)

![4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone](/img/structure/B5541079.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-propylpentanamide](/img/structure/B5541093.png)

![3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541099.png)